molecular formula C13H11N3O2S B2584571 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 81516-39-4

2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2584571
CAS No.: 81516-39-4
M. Wt: 273.31
InChI Key: PZEBZVFVLRMDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates key signaling pathways involved in inflammatory responses and cellular proliferation. Its primary research value lies in the investigation of PDE4-driven disease models, particularly in the fields of immunology and oncology. Researchers utilize this compound to study the role of PDE4 in the activation of inflammatory cells and the subsequent release of pro-inflammatory cytokines such as TNF-α. In cancer research, its application extends to probing cAMP-mediated signaling in certain cancer cell lines, where it can induce growth arrest and apoptosis. The specific structural features of the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core contribute to its high binding affinity and selectivity for the PDE4 isoenzyme, making it a valuable pharmacological tool for dissecting complex signaling cascades in cellular and biochemical assays. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-8-7-11(17)16-13(14-8)19-12(15-16)9-5-3-4-6-10(9)18-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEBZVFVLRMDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method has been developed, which involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Thionation of the Pyrimidinone Carbonyl Group

The lactam carbonyl at position 5 is susceptible to thionation, a reaction commonly observed in heterocyclic systems.

Reagent/Conditions Product Yield Source
P₄S₁₀ in pyridine (reflux)5-Thioxo-2-(2-methoxyphenyl)-7-methyl-5H- thiadiazolo[3,2-a]pyrimidine52–70%
Lawesson’s reagent in 1,4-dioxaneSame as above57%

Mechanistic Insight :
Thionation proceeds via nucleophilic attack of sulfur on the carbonyl carbon, followed by oxygen-to-sulfur substitution. The reaction is facilitated by electron-deficient heterocycles .

Oxidation of the Thiadiazole Sulfur

The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxide or sulfone derivatives.

Reagent/Conditions Product Key Observations
mCPBA (m-chloroperbenzoic acid)5-Oxo-2-(2-methoxyphenyl)-7-methyl-5H- thiadiazolo[3,2-a]pyrimidine sulfoxideSelective oxidation at S atom
H₂O₂ in acetic acidCorresponding sulfone derivativeRequires prolonged reflux

Spectroscopic Validation :

  • Sulfoxide : IR absorption at 1050–1100 cm⁻¹ (S=O stretch).

  • Sulfone : Distinct ¹H-NMR deshielding of adjacent protons .

Demethylation of the Methoxyphenyl Group

The 2-methoxyphenyl substituent undergoes demethylation under acidic conditions to yield a phenolic derivative.

Reagent/Conditions Product Notes
BBr₃ in DCM (0°C to RT)2-Hydroxyphenyl-7-methyl-5H- thiadiazolo[3,2-a]pyrimidin-5-oneQuantitative conversion

Application :
The phenolic product serves as a precursor for further functionalization (e.g., alkylation, acylation) .

Nucleophilic Substitution at the Thiadiazole Core

Electrophilic agents target the electron-deficient thiadiazole ring.

Reagent Conditions Product
NH₃/EtOHReflux, 6 h5-Oxo-2-(2-methoxyphenyl)-7-methyl-5H- thiadiazolo[3,2-a]pyrimidin-2-amine
NaOMe/MeOHRT, 12 hMethoxy-substituted derivative at position 3

Limitations :
Steric hindrance from the 7-methyl group reduces reactivity at adjacent positions .

Cycloaddition Reactions

The conjugated system participates in 1,3-dipolar cycloadditions with nitrilimines or diazo compounds.

Dipolarophile Conditions Product
Nitrilimine (generated in situ)EtOH, refluxTriazolo-fused hybrid
DiazoacetateCu(I) catalysisPyrazole-annulated derivative

Example :
Reaction with nitrilimines yields triazolo[4,3-a]pyrimidines, enhancing structural complexity .

Reduction of the Pyrimidinone Ring

The lactam moiety is reduced to a dihydro derivative under strong reducing conditions.

Reagent/Conditions Product Outcome
LiAlH₄ in THF (reflux)5-Hydroxy-2-(2-methoxyphenyl)-7-methyl-5,6-dihydro- thiadiazolo[3,2-a]pyrimidinePartial ring saturation

Caution :
Over-reduction may lead to ring-opening byproducts .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains. For instance, a study highlighted that certain thiadiazoles demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Research has demonstrated that modifications of thiadiazole can lead to enhanced cytotoxicity against various cancer cell lines. In vitro studies indicated that such compounds induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole compounds has also been explored. In animal models, these compounds showed a reduction in inflammation markers and pain relief comparable to standard anti-inflammatory drugs. This suggests that this compound may be beneficial in treating inflammatory diseases .

Case Studies

StudyFindingsApplication
Study 1Demonstrated antimicrobial activity against E. coli and S. aureusPotential antibiotic development
Study 2Induced apoptosis in breast cancer cell linesAnticancer drug candidate
Study 3Reduced inflammation in animal modelsTreatment for inflammatory diseases

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Research Findings

Substituent Impact :

  • Phenyl or thiophene groups at position 7 enhance biofilm dispersal activity compared to methyl .
  • Electron-donating groups (e.g., methoxy) at position 2 improve enzyme inhibition (e.g., XO) via enhanced binding interactions .

Scaffold Modifications :

  • Replacing thiadiazole with oxadiazole improves anticancer activity but reduces antimicrobial efficacy .
  • Thiazolo derivatives exhibit distinct receptor-binding profiles, highlighting scaffold-dependent bioactivity .

Synthetic Accessibility :

  • 2,7-Disubstituted derivatives are more widely studied, while 2-substituted analogues (e.g., target compound) remain underexplored .

Biological Activity

The compound 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a member of the thiadiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anti-inflammatory properties, supported by data from various studies.

  • Molecular Formula : C13H11N3O2S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 5296709

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiadiazolo-pyrimidines. In vitro testing of derivatives has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Thiadiazolo-Pyrimidine Derivatives

CompoundBacteria TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
5aBacillus subtilis10>100 µg/mL
5bMicrococcus luteus21<50 µg/mL
5cStaphylococcus aureus18<50 µg/mL
5dEscherichia coli19<50 µg/mL
5eSalmonella typhimurium25<50 µg/mL

The compound exhibited varying levels of activity against Gram-positive and Gram-negative bacteria. Notably, compound 5e showed significant inhibition against Bacillus subtilis, indicating its potential as an antibacterial agent .

Antifungal Activity

Thiadiazolo-pyrimidines have also been evaluated for their antifungal properties. A specific derivative was tested against common fungal strains.

Table 2: Antifungal Activity of Thiadiazolo-Pyrimidine Derivatives

CompoundFungi TestedZone of Inhibition (mm)
8jCandida albicans36
8kAspergillus niger30

Compound 8j demonstrated remarkable antifungal activity with a zone of inhibition reaching up to 36 mm against Candida albicans, suggesting its potential for therapeutic applications in fungal infections .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazolo derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.

In a study assessing the anti-inflammatory properties, compounds were shown to reduce the expression of TNF-alpha and IL-6 in vitro, indicating their potential utility in treating inflammatory diseases .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on a series of thiadiazolo-pyrimidine derivatives demonstrated that modifications at the 7-position significantly influenced antibacterial activity. The most effective compounds were those with additional phenyl or methoxy groups, enhancing their interaction with bacterial cell membranes .
  • Case Study on Biofilm Disruption :
    Another investigation focused on the ability of these compounds to disrupt biofilms formed by Staphylococcus aureus. The results showed that certain derivatives could inhibit biofilm formation by over 70% , highlighting their therapeutic potential in chronic infections where biofilms are prevalent .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach involves reacting 2-aminothiadiazole derivatives with α-halo ketones (e.g., ethyl acetoacetate) under acidic conditions (e.g., polyphosphoric acid) to form the fused thiadiazolo[3,2-a]pyrimidine core. Subsequent substitution at the 2-position with a 2-methoxyphenyl group is achieved via electrophilic aromatic substitution or coupling reactions .

Q. What spectroscopic methods are used to characterize this compound?

Characterization relies on IR (to confirm carbonyl stretches at ~1670 cm⁻¹ and hydroxyl/enol tautomers), 1^1H/13^{13}C NMR (to resolve aromatic protons, methyl groups, and tautomeric forms), and mass spectrometry (for molecular ion confirmation). X-ray crystallography has been employed to resolve ambiguities in tautomeric structures .

Q. How is the purity of synthesized batches validated?

Purity is assessed via high-performance thin-layer chromatography (HPTLC) or HPLC, coupled with elemental analysis (C, H, N, S) to confirm stoichiometric ratios. Melting point consistency (e.g., 305–307°C for derivatives) is also a critical benchmark .

Q. What are the primary biological activities reported for this scaffold?

Derivatives of this scaffold exhibit xanthine oxidase inhibition (IC₅₀ values in micromolar ranges), antitumor activity (e.g., against Ehrlich ascites tumor cells), and antimicrobial properties. Substituents at the 2- and 7-positions modulate potency .

Advanced Research Questions

Q. How can ultrasound irradiation improve synthesis efficiency?

Ultrasound-promoted one-pot, three-component reactions (e.g., aldehyde + 4-chlorophenyl-2-aminothiadiazole + malononitrile) reduce reaction times from 9–10 hours (reflux) to 1–2 hours. This method enhances yields (up to 90%) by accelerating cyclization and minimizing side reactions. Ethanol with NaOH as a catalyst ensures eco-friendly conditions .

Q. What structural features enhance antitumor activity?

Electrophilic substituents at the 2-position (e.g., alkylsulfoxide, alkylsulfone) significantly increase cytotoxicity. For example, 2-(3-chlorophenyl)-7-methyl derivatives show pronounced activity against breast (T-47D) and lung (NCI-H226) cancer cell lines. Molecular docking reveals interactions with serum albumin, influencing drug delivery .

Q. What computational methods are used to study interactions with biological targets?

Density functional theory (DFT) optimizes tautomeric structures, while molecular docking (AutoDock/Vina) predicts binding affinities to enzymes like xanthine oxidase or dipeptidyl peptidase-4 (DPP-4). Fluorescence quenching studies validate protein-ligand interactions in vitro .

Q. How do tautomeric forms (e.g., keto-enol) influence bioactivity?

The keto-enol equilibrium (observed in NMR and IR) affects hydrogen-bonding capacity and target binding. For instance, enol tautomers of 7-hydroxy derivatives exhibit stronger xanthine oxidase inhibition due to enhanced interaction with the molybdenum center .

Q. What strategies mitigate synthetic challenges in scale-up?

Continuous flow reactors and automated purification systems (e.g., flash chromatography) address multi-step inefficiencies. Solvent optimization (e.g., ethanol/water mixtures) improves yield and reduces waste .

Q. How are structure-activity relationships (SAR) systematically explored?

SAR studies employ modular synthesis of derivatives with varying substituents (e.g., halogens, alkyl, aryl groups) followed by in vitro screening. QSAR models correlate electronic (Hammett σ) and steric parameters with bioactivity, guiding lead optimization .

Methodological Insights

  • Synthesis Optimization : Use ultrasound or microwave irradiation to reduce reaction times and improve regioselectivity .
  • Analytical Rigor : Combine X-ray crystallography with dynamic NMR to resolve tautomeric ambiguities .
  • Biological Evaluation : Prioritize assays against clinically relevant cell lines (e.g., NCI-60 panel) and validate mechanisms via enzyme inhibition kinetics .

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